

A Comparative Guide to Dopamine Receptor Agonists for Researchers

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Compound of Interest

Compound Name: PD-147693

Cat. No.: B1221360

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For researchers, scientists, and drug development professionals, understanding the nuanced differences between various dopamine receptor agonists is critical for advancing neuroscience research and developing targeted therapeutics. This guide provides a comparative analysis of several key dopamine receptor agonists, focusing on their receptor binding affinities and functional activities. Due to the absence of publicly available scientific data for **PD-147693**, this document will focus on a selection of well-characterized and widely used agonists.

This comparison includes representatives from different chemical classes and with varied receptor selectivity profiles: Apomorphine, Bromocriptine, Pramipexole, Ropinirole, Rotigotine, and Sumanitrole. The data presented is compiled from various in vitro studies to facilitate a comprehensive understanding of their pharmacological properties.

Quantitative Comparison of Dopamine Receptor Agonists

The following tables summarize the binding affinities (K_i) and functional potencies (EC_{50}) of selected dopamine receptor agonists across the five dopamine receptor subtypes (D1-D5). It is important to note that absolute values may vary between studies due to different experimental conditions, such as the radioligand used, cell type, and specific assay methodology.

Table 1: Binding Affinities (K_i , nM) of Dopamine Receptor Agonists

Agonist	D1	D2	D3	D4	D5
Apomorphine	2.6 - 447	3.9	0.5 - 21	-	High Affinity
Bromocriptine	~440	~8	~5	~290	~450
Pramipexole	No Affinity (at 10^{-4} M)	3.9 - 79,500	0.5 - 0.97	High Affinity	-
Ropinirole	No Affinity (at 10^{-4} M)	29 - 98,700	10-fold > D2	Weak Activity	No Activity
Rotigotine	83	13.5	0.71	3.9 - 15	5.4
Sumanitrole	>200-fold selectivity for D2	17 - 75	>200-fold selectivity for D2	>200-fold selectivity for D2	>200-fold selectivity for D2

Note: A dash (-) indicates that data was not readily available in the reviewed sources. Ki values can vary significantly based on the assay conditions, particularly the radioligand used ($[^3\text{H}]$ agonist vs. $[^3\text{H}]$ antagonist).

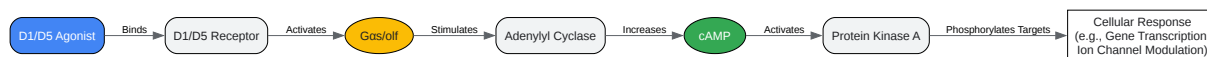
Table 2: Functional Potencies (EC50, nM) and Efficacy (Emax) of Dopamine Receptor Agonists

Agonist	Receptor	EC50 (nM)	Emax (% of Dopamine)
Apomorphine	D2	35.1	~1000% (relative to baseline)
Bromocriptine	D2	-	Full Agonist
Pramipexole	D2	-	Full Agonist
D3	-	Full Agonist	Full Agonist
Ropinirole	D2	~40	
D3	~4	Full Agonist	
D4	~160	Full Agonist	
Rotigotine	D1	-	
D2	-	Potent Agonist	Potent Agonist
D3	-	Potent Agonist	
D4	-	Lower Potency	
D5	-	Lower Potency	
Sumanitrole	D2	17 - 75	Full Agonist

Note: A dash (-) indicates that specific quantitative data was not readily available in the reviewed sources. Emax values are often reported relative to the maximal response of the endogenous ligand, dopamine.

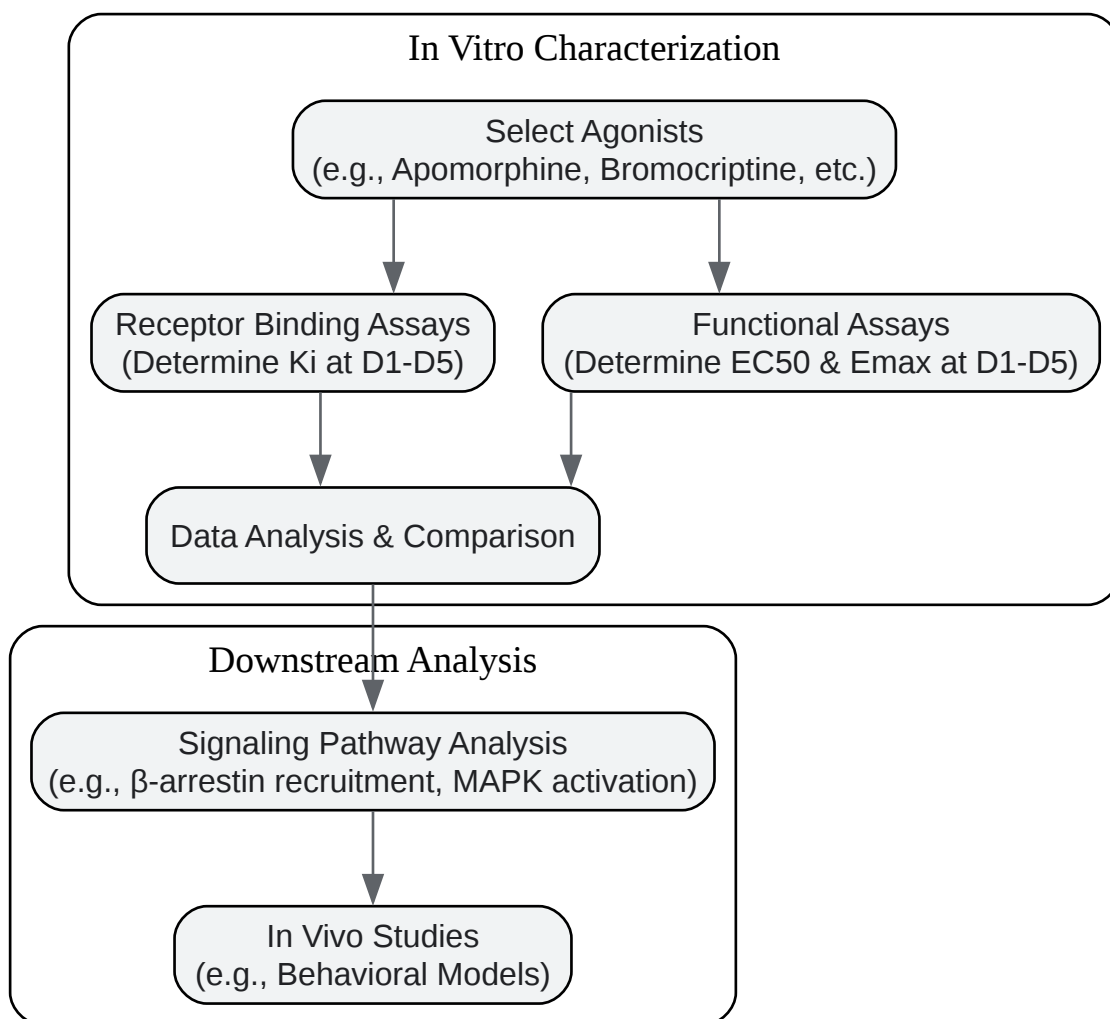
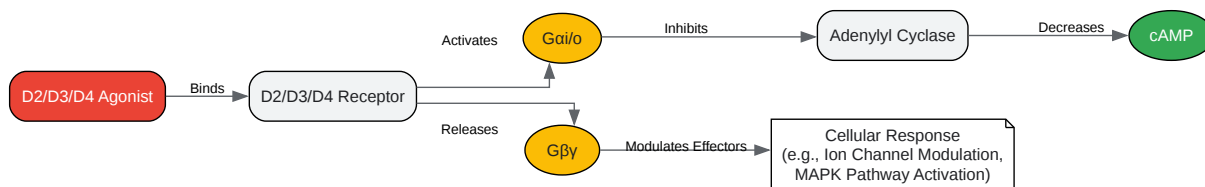
Key Signaling Pathways

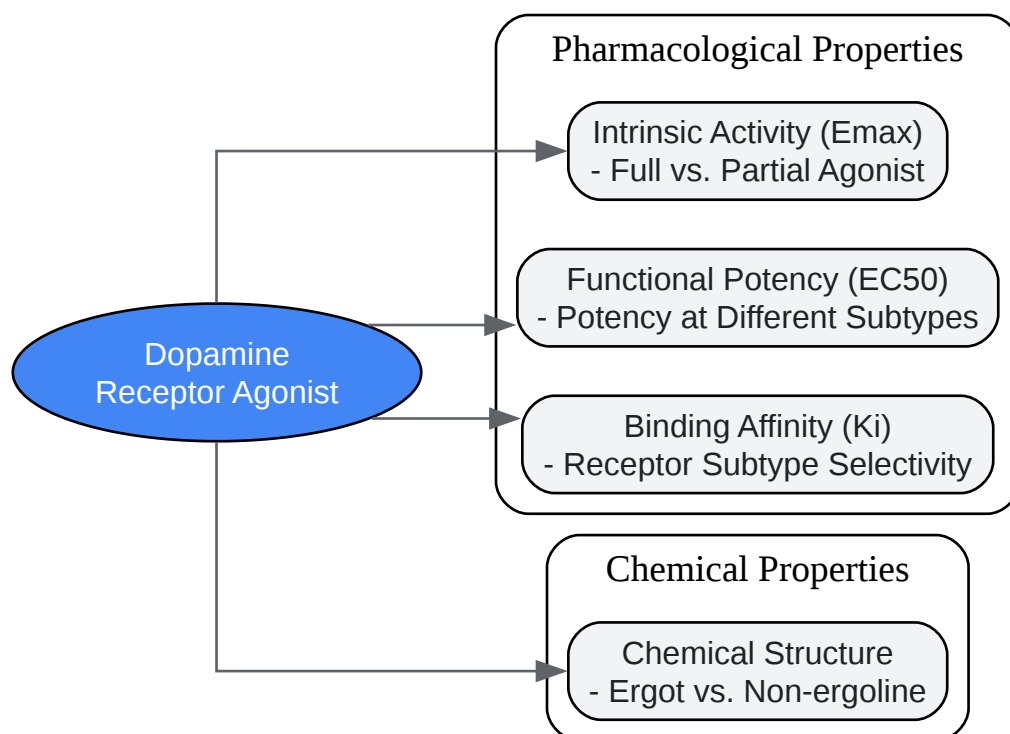
Dopamine receptors are G protein-coupled receptors (GPCRs) that are broadly classified into two families: D1-like (D1 and D5) and D2-like (D2, D3, and D4). The activation of these receptors by agonists initiates distinct intracellular signaling cascades.



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D1-like Receptor Signaling Pathway





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